(R)-5-Bromo-1-methyl-3-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]pyridin-2(1H)-one
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Overview
Description
5-bromo-1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an oxetane ring, among other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a series of condensation reactions involving appropriate starting materials.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Oxetane Ring: The oxetane ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final compound is obtained through coupling reactions that link the various functional groups together.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-bromo-1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1,2,3-trimethoxybenzene
- 5-bromo-2-chlorobenzyl alcohol
- 5-bromo-2-chlorobenzaldehyde
Uniqueness
Compared to similar compounds, 5-bromo-1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H24BrN5O2 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-[[5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]pyridin-2-one |
InChI |
InChI=1S/C19H24BrN5O2/c1-13-9-24(16-11-27-12-16)5-6-25(13)15-3-4-18(21-8-15)22-17-7-14(20)10-23(2)19(17)26/h3-4,7-8,10,13,16H,5-6,9,11-12H2,1-2H3,(H,21,22) |
InChI Key |
VGRKPWHLVRPNAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C4COC4 |
Origin of Product |
United States |
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